3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide
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Overview
Description
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide is a complex organic compound that features a furan ring substituted with a chlorophenyl group and an acrylamide moiety substituted with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the acrylamide moiety: This can be done through the reaction of an appropriate acrylate with an amine.
Introduction of the trifluoromethylphenyl group: This step can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the reduction of the acrylamide moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide
- 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-(trifluoromethyl)phenyl)acrylamide
- 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(difluoromethyl)phenyl)acrylamide
Uniqueness
The uniqueness of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these properties are desirable, such as in the development of new pharmaceuticals or advanced materials.
Properties
CAS No. |
853348-32-0 |
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Molecular Formula |
C20H13ClF3NO2 |
Molecular Weight |
391.8 g/mol |
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H13ClF3NO2/c21-16-7-3-1-5-14(16)18-11-9-13(27-18)10-12-19(26)25-17-8-4-2-6-15(17)20(22,23)24/h1-12H,(H,25,26)/b12-10+ |
InChI Key |
JRZBBPXSTRSDKM-ZRDIBKRKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=CC=C3C(F)(F)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=CC=C3C(F)(F)F)Cl |
Origin of Product |
United States |
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